molecular formula C22H19N5O B2962912 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921074-19-3

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2962912
CAS No.: 921074-19-3
M. Wt: 369.428
InChI Key: ZQSCAQDJJJZFCO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c1-16-7-13-20(14-8-16)27-21(24-25-26-27)15-23-22(28)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSCAQDJJJZFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl backbone with a carboxamide group and a tetrazole moiety, which is known for enhancing biological activity through various mechanisms. The molecular formula is C18_{18}H18_{18}N4_{4}O, and its molecular weight is approximately 306.36 g/mol.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrazole have shown effectiveness against various cancer cell lines:

  • HeLa Cells : A study reported that analogs of tetrazole inhibited the proliferation of HeLa cells by over 50% at certain concentrations, indicating potential as an anticancer agent .
  • Mechanism : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the MAPK pathway .

Anti-inflammatory Effects

Compounds containing tetrazole rings have been associated with anti-inflammatory effects. For example:

  • Inhibition of TNF-a Release : Similar compounds have demonstrated the ability to inhibit the release of tumor necrosis factor-alpha (TNF-a), a cytokine involved in systemic inflammation .
  • Case Study : In vivo studies showed that specific derivatives reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

  • Kinase Inhibition : Compounds with similar structures have been identified as inhibitors of kinases such as MK2, which plays a crucial role in inflammatory signaling pathways .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .

Research Findings

StudyCompound TestedCell LineIC50 (µM)Effect
Tetrazole DerivativeHeLa1054.25% growth inhibition
Similar PyrazoleMCF-715Synergistic effect with doxorubicin
MK2 InhibitorVarious0.48Significant TNF-a inhibition

Comparison with Similar Compounds

Chemical Structure :

  • Core structure : A [1,1'-biphenyl]-4-carboxamide backbone.
  • Substituents : A methyl group bridges the carboxamide nitrogen to a 1H-tetrazol-5-yl ring, which is further substituted with a para-tolyl (p-tolyl) group.
  • Molecular formula: Not explicitly provided in evidence, but inferred as C₂₃H₂₀N₆O based on structural analysis.

The tetrazole ring and biphenyl system are critical motifs in ARBs for binding to the AT₁ receptor .

Comparison with Structurally Similar Compounds

Valsartan (N-(1-oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine)

  • Key Structural Differences: Valsartan features an L-valine-derived pentanoyl group and a free tetrazole ring at the biphenyl-2′-position. The target compound replaces the valine moiety with a methyl-p-tolyl-tetrazole group.
  • Pharmacokinetics: Valsartan’s molecular weight is 435.5 g/mol (C₂₄H₂₉N₅O₃), with high oral bioavailability due to its zwitterionic nature .
  • Synthesis :
    • Valsartan’s synthesis involves protection/deprotection of the tetrazole ring and coupling with valeryl chloride (). Similar steps may apply to the target compound but with p-tolyl-specific reagents.
Parameter Target Compound Valsartan
Molecular Weight ~400-450 g/mol (estimated) 435.5 g/mol
Key Substituents p-Tolyl-tetrazole L-Valine-pentanoyl
Pharmacological Class Hypothetical ARB Angiotensin II Antagonist
Bioavailability Insights Likely lipophilic High due to zwitterion

Losartan (1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol)

  • Key Structural Differences: Losartan contains an imidazole methanol group instead of a carboxamide. The tetrazole is at the biphenyl-2′-position, similar to valsartan but distinct from the target compound’s methyl-linked tetrazole.
  • Activity :
    • Losartan is a prodrug requiring metabolic activation to its carboxylic acid form. The target compound’s carboxamide may avoid this step, offering faster onset .

Irbesartan (1-Pentanoylamino-N-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]cyclopentanecarboxamide)

  • Key Structural Differences :
    • Irbesartan incorporates a cyclopentane carboxamide core, whereas the target compound uses a biphenyl carboxamide.
    • Both share a tetrazole ring but differ in substituent positioning.
  • Synthetic Complexity :
    • Irbesartan’s synthesis involves cyclopentane ring formation (), while the target compound may require simpler coupling of p-tolyl-tetrazole precursors.

N-Cyclooctyl-[1,1′-biphenyl]-4-carboxamide (7)

  • Key Structural Differences :
    • Lacks the tetrazole ring, featuring a cyclooctyl group instead.
  • Pharmacological Implications :
    • This compound (from ) is designed as a TRP channel antagonist, highlighting how carboxamide substituents dictate target specificity. The tetrazole in the target compound may shift activity toward angiotensin receptors.

Research Findings and Data Tables

Physicochemical Properties

Compound Melting Point (°C) LogP (Estimated)
Target Compound Not reported ~3.5–4.0*
Valsartan () N/A 5.8
Compound 13 () 100.8 2.1

*Higher lipophilicity due to p-tolyl group compared to valsartan’s polar valine moiety.

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